molecular formula C25H24N4O5S2 B12545408 N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide

N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide

Cat. No.: B12545408
M. Wt: 524.6 g/mol
InChI Key: FBFPKPPWVZPZDO-GOTSBHOMSA-N
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Description

N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a sulfonamide group, and an isothiazolidinone ring.

Preparation Methods

The synthesis of N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the isothiazolidinone ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to certain enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, while the isothiazolidinone ring can contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, sulfonamides, and isothiazolidinones. Compared to these compounds, N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide is unique due to its combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H24N4O5S2

Molecular Weight

524.6 g/mol

IUPAC Name

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C25H24N4O5S2/c1-16-13-17(11-12-19(16)23-15-24(30)29-36(23,33)34)14-22(25-26-20-9-5-6-10-21(20)27-25)28-35(31,32)18-7-3-2-4-8-18/h2-13,22-23,28H,14-15H2,1H3,(H,26,27)(H,29,30)/t22-,23-/m0/s1

InChI Key

FBFPKPPWVZPZDO-GOTSBHOMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4)[C@@H]5CC(=O)NS5(=O)=O

Canonical SMILES

CC1=C(C=CC(=C1)CC(C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4)C5CC(=O)NS5(=O)=O

Origin of Product

United States

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